![molecular formula C21H22N2O3S B2645680 3-Methyl-6-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-2-one CAS No. 906164-06-5](/img/structure/B2645680.png)
3-Methyl-6-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-2-one
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Description
The compound is a complex organic molecule that contains a 1,2,3,4-tetrahydroquinoline moiety . Tetrahydroquinolines are a class of compounds that are prevalent in a myriad of synthetic pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of 1,2,3,4-tetrahydroquinolines often involves cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Scientific Research Applications
- 6-Methyl-1,2,3,4-tetrahydroquinoline serves as a valuable intermediate in pharmaceutical synthesis. Researchers use it to create more complex molecules due to its versatile chemical structure. It participates in various synthetic pathways, contributing to the development of novel drugs and therapeutic agents .
- The compound possesses a strong, civet-like odor. Perfumers often incorporate it into fragrance formulations to add depth and complexity. Its unique scent profile makes it an intriguing choice for perfumery applications .
- Isoquinoline alkaloids, including tetrahydroisoquinolines (THIQs), have shown promise in neurodegenerative disease research. Researchers explore their potential as neuroprotective agents, targeting conditions like Alzheimer’s and Parkinson’s disease. The THIQ-based structure of this compound may contribute to such investigations .
Pharmaceutical Intermediates
Perfumery
Neurodegenerative Disorders Research
properties
IUPAC Name |
6-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-3-methyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-14-18-13-17(12-16-8-4-10-22(20(16)18)21(14)24)27(25,26)23-11-5-7-15-6-2-3-9-19(15)23/h2-3,6,9,12-14H,4-5,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLMLWGIORPYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-2-one |
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